N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide
Description
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a butan-2-yl group, a chlorobenzyl group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C33H30ClN3O4S |
|---|---|
Molecular Weight |
600.1 g/mol |
IUPAC Name |
N-[[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide |
InChI |
InChI=1S/C33H30ClN3O4S/c1-4-20(2)23-9-15-28-27(17-23)36-32(41-28)22-7-13-26(14-8-22)35-33(42)37-31(38)24-10-16-29(30(18-24)39-3)40-19-21-5-11-25(34)12-6-21/h5-18,20H,4,19H2,1-3H3,(H2,35,37,38,42) |
InChI Key |
NDDIYCZQCNSEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via nucleophilic substitution reactions.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 3-methoxybenzoic acid with appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
Thiazole Derivatives: Thiazole-containing compounds exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds are known for their wide range of biological activities, such as antiviral and anticancer effects.
Uniqueness
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
